molecular formula C12H16N2O2 B5026536 N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide

N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide

Cat. No.: B5026536
M. Wt: 220.27 g/mol
InChI Key: BGXAUMORJIAUHJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide: is an organic compound with a complex structure that includes aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide typically involves the reaction of 2-methylphenylamine with an appropriate acylating agent, followed by the introduction of the propan-2-ylideneamino group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines resulting from the reduction of the amide group.

    Substitution: Compounds with new functional groups replacing the amide group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

    N-(2-methylphenyl)acetamide: Lacks the propan-2-ylideneamino group, making it less reactive in certain chemical reactions.

    N-(2-methylphenyl)-2-aminoxyacetamide: Contains an amino group instead of the propan-2-ylideneamino group, leading to different chemical and biological properties.

Uniqueness: N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide is unique due to the presence of the propan-2-ylideneamino group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(propan-2-ylideneamino)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(2)14-16-8-12(15)13-11-7-5-4-6-10(11)3/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXAUMORJIAUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CON=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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